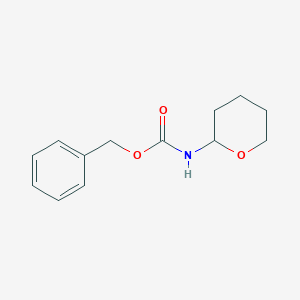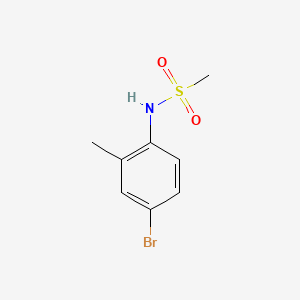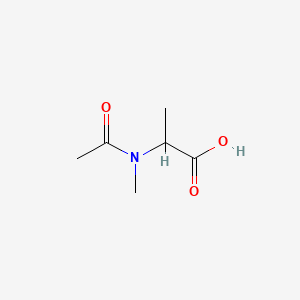
13-Methylhentriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Methylhentriacontane is a branched hydrocarbon with the molecular formula C₃₂H₆₆ . It is a type of methyl-branched alkane, specifically a methyl-substituted hentriacontane. This compound is notable for its presence in various biological systems, where it often plays a role in chemical signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methylhentriacontane typically involves the use of configurationally pure α-methylalkanoic acids. These acids are employed to prepare chiral hydrocarbon semiochemicals through asymmetric synthesis . The stereoisomers of this compound can be synthesized using methods that ensure high configurational purity, often greater than 99.6% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of advanced organic synthesis techniques. These methods may include catalytic hydrogenation and the use of chiral catalysts to achieve the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions: 13-Methylhentriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although less common for alkanes, reduction reactions can further saturate the molecule.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens, are common for alkanes.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine under UV light.
Major Products Formed:
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Haloalkanes.
Scientific Research Applications
13-Methylhentriacontane has several applications in scientific research:
Chemistry: Used as a model compound in the study of hydrocarbon behavior and reactions.
Biology: Functions as a kairomone, a chemical signal that benefits the receiver, in various insect species.
Industry: May be used in the development of synthetic pheromones for pest control.
Mechanism of Action
The mechanism by which 13-Methylhentriacontane exerts its effects is primarily through chemical signaling. In biological systems, it acts as a kairomone, influencing the behavior of other organisms. The molecular targets and pathways involved include olfactory receptors in insects, which detect the presence of this compound and trigger specific behavioral responses .
Comparison with Similar Compounds
- 15-Methyltritriacontane
- 15,19-Dimethyltritriacontane
Comparison: 13-Methylhentriacontane is unique due to its specific methyl branching at the 13th carbon position. This structural feature distinguishes it from other methyl-branched alkanes, which may have different branching patterns and, consequently, different chemical and biological properties .
Properties
IUPAC Name |
13-methylhentriacontane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H66/c1-4-6-8-10-12-14-16-17-18-19-20-21-23-25-27-29-31-32(3)30-28-26-24-22-15-13-11-9-7-5-2/h32H,4-31H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABDGBBPSIKJMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H66 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-phenoxy-N-{4-[4-(2-phenoxybenzamido)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B3260448.png)


![2-[4-(4-TERT-BUTYLBENZOYL)PIPERAZIN-1-YL]-1,3-BENZOTHIAZOLE](/img/structure/B3260471.png)



